1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol
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Overview
Description
1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a mercapto group, a triazole ring, and a naphthol moiety
Preparation Methods
The synthesis of 1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol typically involves multi-step reactions that include the formation of the triazole ring, the introduction of the bromophenyl group, and the coupling with the naphthol moiety. Common synthetic routes include:
Formation of the Triazole Ring: This step often involves the cyclization of amido-nitriles in the presence of catalysts such as nickel or iron nanoparticles.
Introduction of the Bromophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where bromine is introduced to the phenyl ring under controlled conditions.
Coupling with Naphthol: The final step involves the coupling of the triazole intermediate with 2-naphthol, often facilitated by base catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The triazole ring can be reduced to form corresponding amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound is investigated for its use in the development of advanced materials, including organic semiconductors and photovoltaic materials.
Industrial Chemistry: It is used as a precursor for the synthesis of various industrial chemicals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(((3-(2-Bromophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol can be compared with other similar compounds, such as:
1-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1-(((3-(2-Methylphenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)-2-naphthol: Similar structure but with a methylphenyl group instead of a bromophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H13BrN4OS |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13BrN4OS/c20-16-8-4-3-7-14(16)18-22-23-19(26)24(18)21-11-15-13-6-2-1-5-12(13)9-10-17(15)25/h1-11,25H,(H,23,26)/b21-11+ |
InChI Key |
CLGBXVDKMTUISC-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=CC=CC=C4Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=CC=CC=C4Br)O |
Origin of Product |
United States |
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